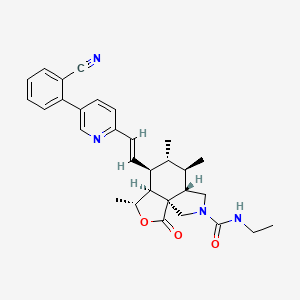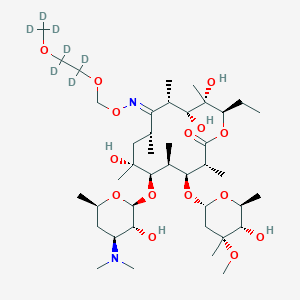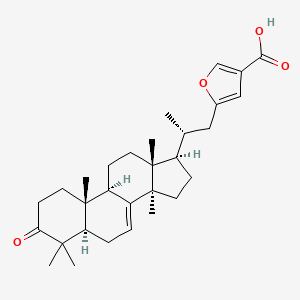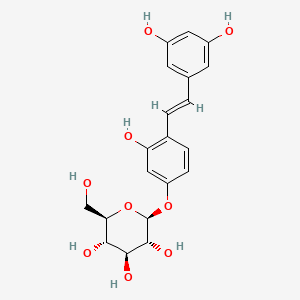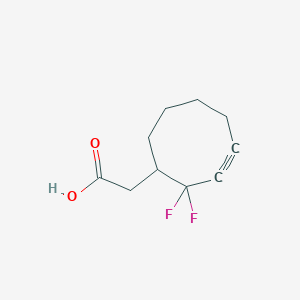
2,2-Difluoro-3-cyclooctyne-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-cyclooctyne-1-acetic acid is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . This compound is known for its unique structure, which includes a cyclooctyne ring substituted with two fluorine atoms and an acetic acid group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2,2-Difluoro-3-cyclooctyne-1-acetic acid typically involves the following steps :
Starting Material: The synthesis begins with 1,3-cyclooctanedione.
Difluorination: The 1,3-cyclooctanedione is subjected to a difluorination reaction using Selectfluor reagent under standard conditions to produce 2,2-difluoro-1,3-cyclooctanedione.
Wittig Reaction: The difluorinated compound is then introduced into a Wittig reaction with a phosphonium salt and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the final product, this compound.
Chemical Reactions Analysis
2,2-Difluoro-3-cyclooctyne-1-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
2,2-Difluoro-3-cyclooctyne-1-acetic acid has several scientific research applications :
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-cyclooctyne-1-acetic acid involves its ability to participate in strain-promoted cycloaddition reactions. The cyclooctyne ring’s strain energy makes it highly reactive towards azides, enabling it to form stable triazole linkages without the need for a catalyst . This property is particularly useful in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes.
Comparison with Similar Compounds
2,2-Difluoro-3-cyclooctyne-1-acetic acid is unique due to its difluorinated cyclooctyne structure. Similar compounds include:
3-Cyclooctyne-1-acetic acid: Lacks the difluorination, making it less reactive in cycloaddition reactions.
2,2-Difluoro-1,3-cyclooctanedione: An intermediate in the synthesis of this compound, but lacks the acetic acid group.
Difluorocyclooctyne-CH2-COOH: Another name for this compound, highlighting its structural features.
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-(2,2-difluorocyclooct-3-yn-1-yl)acetic acid |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)6-4-2-1-3-5-8(10)7-9(13)14/h8H,1-3,5,7H2,(H,13,14) |
InChI Key |
FZHPOZJTSSQXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C#CC1)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



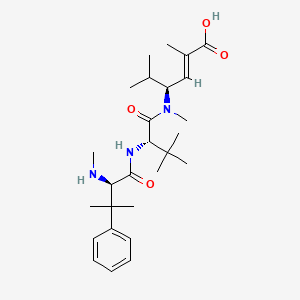
![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
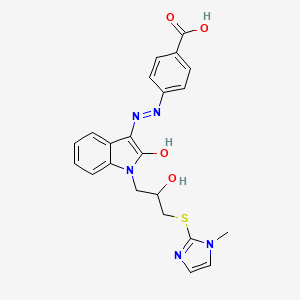
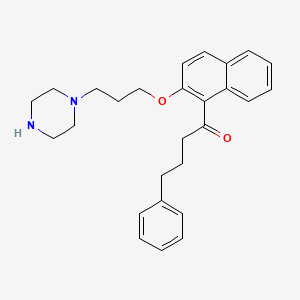
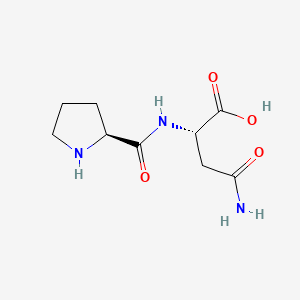

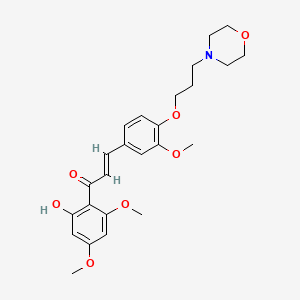

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
